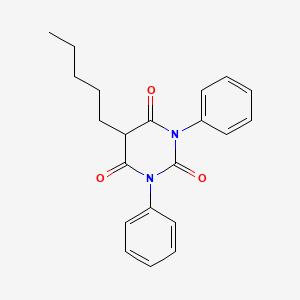
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Fluoro-2-(4-fluorophenyl)quinoline involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product. For 2,4,6-trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties due to the quinoline moiety.
Industry: Utilized in the production of dyes and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atoms enhance its ability to penetrate cell membranes and bind to specific molecular targets. This can inhibit bacterial DNA-gyrase, leading to antibacterial effects . The trinitrophenol component may contribute to its reactivity and potential use in explosives .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and norfloxacin.
Nitrophenols: Compounds like 2,4-dinitrophenol are similar to trinitrophenol but have different numbers of nitro groups.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to the combination of a fluorinated quinoline and trinitrophenol.
Properties
CAS No. |
670-90-6 |
|---|---|
Molecular Formula |
C21H12F2N4O7 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H9F2N.C6H3N3O7/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI Key |
RDKYPUCAWNPXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)

![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)






![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)


